molecular formula C13H17FOS B7993281 2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol

2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol

Cat. No.: B7993281
M. Wt: 240.34 g/mol
InChI Key: DLDSVONNMZZXIL-UHFFFAOYSA-N
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Description

2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol is an organic compound that features a thiophenol group substituted with a cyclohexyloxy methyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol typically involves the reaction of 4-fluorothiophenol with cyclohexyloxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Corresponding thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol involves its interaction with specific molecular targets. The thiophenol group can interact with thiol-containing enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to certain proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Lacks the cyclohexyloxy methyl group, resulting in different chemical properties and reactivity.

    2-[(Cyclohexyloxy)methyl]thiophenol: Lacks the fluorine atom, which affects its binding affinity and reactivity.

    Cyclohexyloxy methyl derivatives: Compounds with similar structures but different substituents on the aromatic ring.

Uniqueness

2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol is unique due to the presence of both the cyclohexyloxy methyl group and the fluorine atom, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity to specific molecular targets.

Properties

IUPAC Name

2-(cyclohexyloxymethyl)-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FOS/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h6-8,12,16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDSVONNMZZXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=C(C=CC(=C2)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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